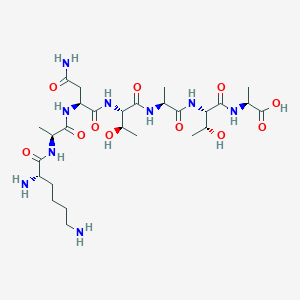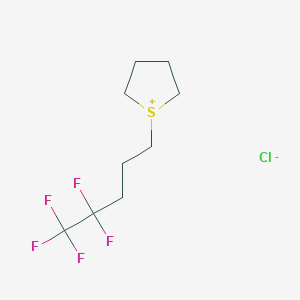
1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride is a chemical compound with the molecular formula C₉H₁₄ClF₅S and a molecular weight of 284.717 g/mol . This compound is known for its unique structure, which includes a thiolan ring and a pentafluoropentyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-(4,4,5,5,5-pentafluoropentyl)thiolan-1-ium chloride typically involves the reaction of thiophane with a pentafluoropentyl halide under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiolan ring to a thiol or other reduced forms.
Substitution: The pentafluoropentyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the pentafluoropentyl group into various molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4,4,5,5,5-pentafluoropentyl)thiolan-1-ium chloride involves its interaction with molecular targets through its thiolan ring and pentafluoropentyl group. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride can be compared with other similar compounds, such as:
1-(4,4,5,5,5-Pentafluoropentyl)thiolane: This compound has a similar structure but lacks the chloride ion.
1-(4,4,5,5,5-Pentafluoropentyl)tetrahydrothiophene: This compound has a similar thiolan ring but different substituents.
1-(4,4,5,5,5-Pentafluoropentyl)thiophenium chloride: This compound has a similar structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of the thiolan ring and pentafluoropentyl group, which imparts distinctive chemical and physical properties.
Propiedades
Número CAS |
821767-13-9 |
|---|---|
Fórmula molecular |
C9H14ClF5S |
Peso molecular |
284.72 g/mol |
Nombre IUPAC |
1-(4,4,5,5,5-pentafluoropentyl)thiolan-1-ium;chloride |
InChI |
InChI=1S/C9H14F5S.ClH/c10-8(11,9(12,13)14)4-3-7-15-5-1-2-6-15;/h1-7H2;1H/q+1;/p-1 |
Clave InChI |
HIGRNGKWSOMTOK-UHFFFAOYSA-M |
SMILES canónico |
C1CC[S+](C1)CCCC(C(F)(F)F)(F)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12540679.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
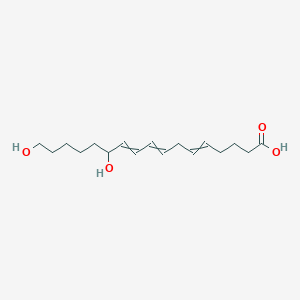
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
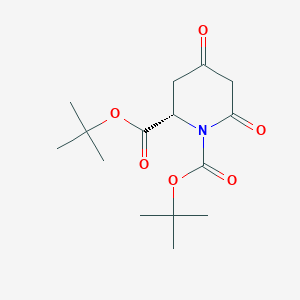
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
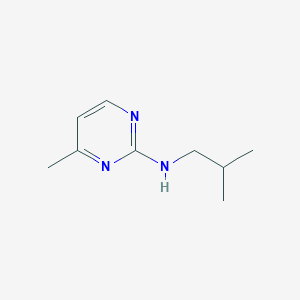
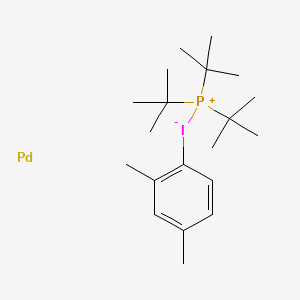
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)

![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
